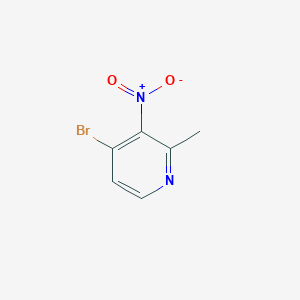










|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6](O)[CH:5]=[CH:4][N:3]=1.P(Br)(Br)([Br:14])=O.ClCCl>C(Cl)(Cl)Cl>[Br:14][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([CH3:1])[C:7]=1[N+:8]([O-:10])=[O:9]
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC=CC(=C1[N+](=O)[O-])O
|
|
Name
|
|
|
Quantity
|
24.93 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
ice water
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
over 3 hours
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with water (2×25 mL), saturated sodium bicarbonate (2×75 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give an oil
|
|
Type
|
CUSTOM
|
|
Details
|
to give a solid which
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
|
Type
|
WASH
|
|
Details
|
eluted with 2% methanol in dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
to give additional product which
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C(=NC=C1)C)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 6.45 mmol | |
| AMOUNT: MASS | 1.4 g | |
| YIELD: PERCENTYIELD | 49.7% | |
| YIELD: CALCULATEDPERCENTYIELD | 49.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |